N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-2-8-16(9-3-13)27-19-18(25-26-27)20(24-12-23-19)29-11-17(28)22-10-14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZGVRFYKYLESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanylacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored as a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is unique due to its specific substitution pattern and the presence of the sulfanylacetamide moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on recent studies.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the triazolo-pyrimidine core and subsequent modifications to introduce the sulfanyl and acetamide groups. The synthetic pathway typically employs techniques such as cyclocondensation and nucleophilic substitution to achieve the desired molecular structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,5-d]pyrimidine moiety. In particular, derivatives of this structure have shown significant inhibitory effects on various cancer cell lines. For instance:
- Inhibition of USP28 : The compound has been identified as an inhibitor of USP28, a deubiquitinating enzyme implicated in tumorigenesis. In vitro assays demonstrated that this compound could induce degradation of USP28 and inhibit cell proliferation in gastric cancer cell lines with an EC50 value around 8 μmol/L .
Antimicrobial Activity
The incorporation of sulfanyl groups in similar compounds has been associated with enhanced antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds with sulfanyl modifications have shown promising results against Gram-positive bacteria such as Staphylococcus aureus. The MIC values for these derivatives ranged from 0.0015 μg/mL to 0.25 μg/mL, indicating potent antibacterial effects .
Case Studies
- Study on Gastric Cancer Cells : A study reported that triazolo[4,5-d]pyrimidine derivatives significantly reduced cell viability in gastric cancer cells by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of similar compounds against MRSA strains. The results indicated that modifications at the N1 position greatly enhanced antibacterial properties .
Research Findings Summary Table
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of triazole and pyrimidine intermediates. Key steps include:
- Coupling reactions to introduce the sulfanyl acetamide group (e.g., thioether formation via nucleophilic substitution) .
- Functionalization of the triazolopyrimidine core with fluorinated and methyl-substituted aromatic groups .
- Optimization of reaction conditions : Solvent choice (e.g., dimethylformamide or acetone), temperature control (60–100°C), and catalysts (e.g., palladium or copper) significantly impact yield and purity .
Challenges : - Regioselectivity in triazole ring formation.
- Purification of intermediates using column chromatography or recrystallization .
Advanced: How can regioselectivity issues during triazole synthesis be systematically addressed?
Answer:
Regioselectivity in triazole formation can be tackled via:
- Computational modeling to predict favorable reaction pathways (e.g., density functional theory (DFT) to assess energy barriers) .
- Experimental screening : Use of directing groups (e.g., electron-withdrawing substituents) or metal catalysts (e.g., Cu(I) for "click" chemistry) to steer regiochemical outcomes .
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor one product over another .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Routine characterization involves:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity .
- High-Performance Liquid Chromatography (HPLC) for assessing purity (>95%) and stability under varying pH conditions .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Answer:
- Single-crystal X-ray diffraction provides definitive proof of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the acetamide moiety) .
- Challenges : Crystallization may require solvent screening (e.g., DMSO/water mixtures) and slow evaporation techniques. Symmetry-related packing effects (e.g., monoclinic P21/c space group) must be accounted for during data analysis .
Basic: What initial biological screening methods are recommended for this compound?
Answer:
- In vitro assays :
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in mammalian cell lines .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Systematic substituent variation : Replace the 4-fluorophenyl or 4-methylphenyl groups with halogens, methoxy, or nitro groups to probe electronic effects .
- Computational docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., triazole-linked kinases) .
- Mutagenesis assays : Correlate structural modifications with changes in biological activity (e.g., antifungal potency in Candida spp.) .
Basic: How should researchers handle contradictions in reported synthetic yields or analytical data?
Answer:
- Replicate experiments : Verify reaction conditions (e.g., solvent purity, inert atmosphere) .
- Cross-validate analytical results : Combine NMR, HPLC, and MS data to confirm consistency .
- Review spectroscopic assignments : Ensure peak integration and coupling constants align with expected regiochemistry .
Advanced: What strategies mitigate degradation or instability during storage?
Answer:
- Stability studies : Monitor decomposition under varying pH, temperature, and light exposure using accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
- Formulation : Lyophilization or storage in amber vials under nitrogen to prevent oxidation .
- Degradation pathway analysis : Use LC-MS to identify breakdown products and adjust synthetic routes to avoid labile functional groups .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Lab practices : Use fume hoods, gloves, and eye protection due to potential toxicity of intermediates (e.g., aromatic amines, thiols) .
- Waste disposal : Neutralize reactive byproducts (e.g., acidic or basic residues) before disposal .
Advanced: How can computational methods predict metabolic pathways or toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
